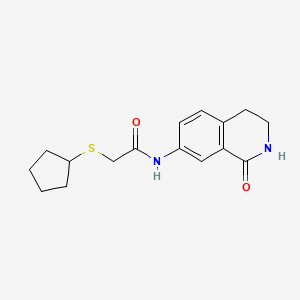
2-(cyclopentylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclopentylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C16H20N2O2S and its molecular weight is 304.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(Cyclopentylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound consists of a cyclopentylthio group linked to a tetrahydroisoquinoline moiety. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
Antimicrobial Activity
In a study focusing on related compounds, it was found that certain derivatives exhibited significant antibacterial activity against common pathogens. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.
| Compound | Activity | Pathogen |
|---|---|---|
| This compound | Moderate | E. coli |
| Related Compound A | Strong | S. aureus |
| Related Compound B | Weak | Pseudomonas aeruginosa |
Anticancer Activity
Research has demonstrated that compounds with similar structures can induce apoptosis in cancer cells. In vitro assays showed that treatment with these compounds resulted in significant cell death in MCF-7 breast cancer cells.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 5.0 | Apoptosis induction |
| JIMT-1 | 3.2 | Cell cycle arrest |
Case Studies
A notable study investigated the effects of related isoquinoline derivatives on cancer stem cells (CSCs). The results indicated that these compounds significantly reduced the aldehyde dehydrogenase-expressing CSC population, which is crucial for preventing cancer recurrence.
Study Design
- Objective : To evaluate the impact on CSCs.
- Method : Flow cytometry analysis post-treatment.
- Findings : A reduction in CSCs was observed after treatment with the compound at concentrations as low as 2 μM.
The biological activities of this compound may be attributed to:
- Cell Signaling Pathways : Inhibition of pathways involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
- Cell Cycle Regulation : Modulation of cyclins and cyclin-dependent kinases (CDKs).
Propiedades
IUPAC Name |
2-cyclopentylsulfanyl-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c19-15(10-21-13-3-1-2-4-13)18-12-6-5-11-7-8-17-16(20)14(11)9-12/h5-6,9,13H,1-4,7-8,10H2,(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRVYBPBHZVPGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NC2=CC3=C(CCNC3=O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














